molecular formula C15H11NO2 B14488338 N-(1-Oxo-1H-phenalen-2-YL)acetamide CAS No. 64636-23-3

N-(1-Oxo-1H-phenalen-2-YL)acetamide

Cat. No.: B14488338
CAS No.: 64636-23-3
M. Wt: 237.25 g/mol
InChI Key: WGIPFLBLEHRDPV-UHFFFAOYSA-N
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Description

N-(1-Oxo-1H-phenalen-2-YL)acetamide is a synthetic organic compound featuring a phenalene (a tricyclic aromatic hydrocarbon) core substituted with an acetamide group at the 2-position and a ketone moiety at the 1-position. The phenalene system, with its extended π-conjugation, imparts unique electronic and steric properties to the molecule. The acetamide group enhances hydrogen-bonding capacity, while the aromatic phenalene core may facilitate interactions with biological targets or organic matrices .

Properties

CAS No.

64636-23-3

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

N-(1-oxophenalen-2-yl)acetamide

InChI

InChI=1S/C15H11NO2/c1-9(17)16-13-8-11-6-2-4-10-5-3-7-12(14(10)11)15(13)18/h2-8H,1H3,(H,16,17)

InChI Key

WGIPFLBLEHRDPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=CC=CC3=C2C(=CC=C3)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Oxo-1H-phenalen-2-YL)acetamide typically involves the reaction of phenalenone with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1-Oxo-1H-phenalen-2-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phenalenone derivatives, which can have different functional groups attached to the phenalenone core .

Scientific Research Applications

N-(1-Oxo-1H-phenalen-2-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Oxo-1H-phenalen-2-YL)acetamide involves its interaction with molecular targets such as proteins and nucleic acids. In antimicrobial photodynamic therapy, the compound acts as a photosensitizer, generating reactive oxygen species (ROS) upon light irradiation. These ROS can damage cellular components, leading to the inactivation of microbial cells .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Reported Activities
This compound (Target) Phenalene (tricyclic) Acetamide, ketone Inferred: Potential anticancer, intercalation
N-naphthalen-1-yl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide Naphthalene (bicyclic) + benzothiazine Acetamide, benzothiazine ketone Anticancer, anti-inflammatory
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide Tetrahydroquinoline + naphthalene Acetamide, tetrahydroquinoline ketone Antimicrobial, enzyme inhibition
2-Chloro-N-[1-(1H-indazol-5-yl)ethyl]acetamide Indazole (heterocyclic) Chloroacetamide, indazole Antiviral, kinase inhibition
N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}acetamide Phenyl + sulfanyl Acetamide, sulfanyl, ketone Antimicrobial, anti-inflammatory

Structural and Electronic Differences

  • Phenalene vs. Naphthalene/Tetrahydroquinoline: The tricyclic phenalene core in the target compound offers greater π-surface area compared to bicyclic naphthalene or partially saturated tetrahydroquinoline systems. This may enhance stacking interactions in biological systems (e.g., DNA intercalation) but reduce solubility in aqueous media .
  • Ketone Positioning: The 1-oxo group in phenalene may stabilize resonance structures, altering redox properties compared to benzothiazine or tetrahydroquinoline ketones .

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